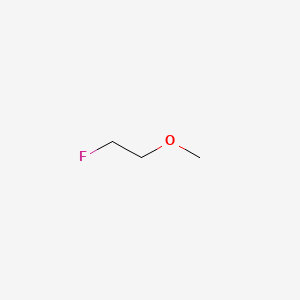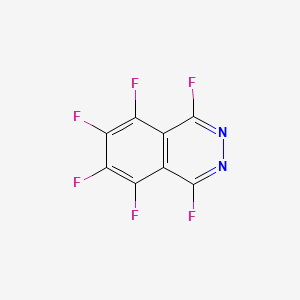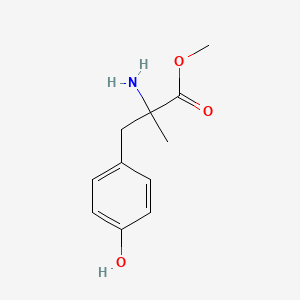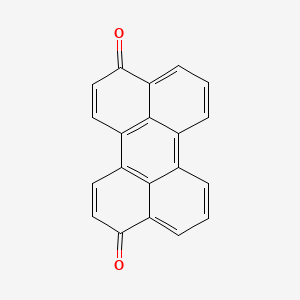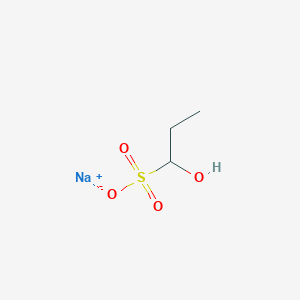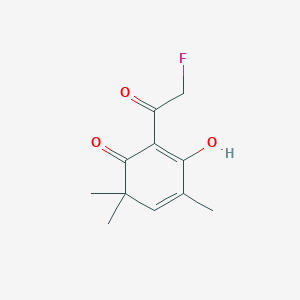
2-(Fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- is a complex organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a cyclohexadienone core with fluoroacetyl, hydroxy, and trimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through the oxidation of a suitable phenol derivative.
Introduction of Fluoroacetyl Group: The fluoroacetyl group can be introduced via acylation reactions using fluoroacetyl chloride in the presence of a suitable base.
Hydroxylation and Methylation: The hydroxyl group can be introduced through selective hydroxylation reactions, and the trimethyl groups can be added via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: The fluoroacetyl and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted cyclohexadienones.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- involves its ability to undergo various chemical transformations. The fluoroacetyl group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The cyclohexadienone core can undergo redox reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-: This compound shares a similar cyclohexadienone core but differs in the substituents, leading to different reactivity and applications.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: This compound has bromine substituents, which significantly alter its chemical properties and applications.
Uniqueness
The presence of the fluoroacetyl group in 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- makes it unique compared to other cyclohexadienone derivatives
Propriétés
Numéro CAS |
474942-44-4 |
|---|---|
Formule moléculaire |
C11H13FO3 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
2-(2-fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H13FO3/c1-6-4-11(2,3)10(15)8(9(6)14)7(13)5-12/h4,14H,5H2,1-3H3 |
Clé InChI |
GQNLUGRRSLVTMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(=O)C(=C1O)C(=O)CF)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


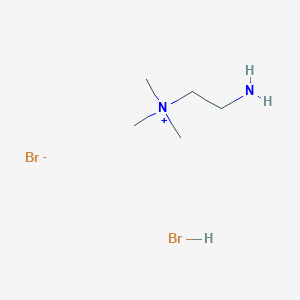


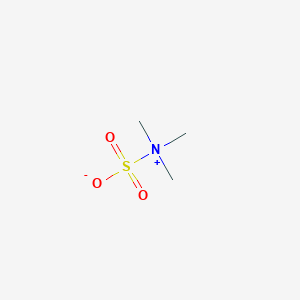
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
